molecular formula C18H28 B13949896 1-Cyclohexyl-4-hexylbenzene CAS No. 62268-71-7

1-Cyclohexyl-4-hexylbenzene

Cat. No.: B13949896
CAS No.: 62268-71-7
M. Wt: 244.4 g/mol
InChI Key: ZVVKBAKPLNVTNG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-hexylbenzene is an organic compound with the molecular formula C18H28 . This compound is of significant interest in analytical chemistry and materials research. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) methods, making it a valuable compound for method development and calibration . The scalable HPLC methods developed for this molecule are also suitable for applications in pharmacokinetics and the isolation of impurities in preparative separations . As a derivative of benzene with both cyclohexyl and hexyl substituents, it serves as a useful intermediate or model compound in organic synthesis and for studying the properties of alkylated aromatic systems . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62268-71-7

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

1-cyclohexyl-4-hexylbenzene

InChI

InChI=1S/C18H28/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h12-15,17H,2-11H2,1H3

InChI Key

ZVVKBAKPLNVTNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 1-Cyclohexyl-4-hexylbenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bonds linking the alkyl and cycloalkyl substituents to the aromatic core.

Friedel-Crafts Disconnection: The most straightforward approach involves disconnecting one of the alkyl-to-aryl C-C bonds. This suggests two primary Friedel-Crafts alkylation pathways:

Hexylbenzene and a cyclohexyl electrophile (e.g., from cyclohexyl chloride or cyclohexene).

Cyclohexylbenzene (B7769038) and a hexyl electrophile (e.g., from 1-chlorohexane). This route is complicated by the high probability of carbocation rearrangement of the primary hexyl cation into more stable secondary carbocations, leading to a mixture of isomers rather than the desired n-hexyl product. msu.edu

Cross-Coupling Disconnection: This strategy also breaks the C-C bond between a substituent and the benzene (B151609) ring, envisioning a palladium or nickel-catalyzed cross-coupling reaction. wikipedia.orgnumberanalytics.comtcichemicals.com This leads to precursors such as:

A 4-hexyl-substituted aryl halide (or triflate) and a cyclohexyl-organometallic reagent (e.g., cyclohexylmagnesium bromide for Kumada coupling, cyclohexylzinc chloride for Negishi coupling, or cyclohexylboronic acid for Suzuki-Miyaura coupling).

A 4-cyclohexyl-substituted aryl halide and a hexyl-organometallic reagent.

Ring Transformation Disconnection: A third approach considers the formation of one of the rings. This could involve the catalytic hydrogenation of one aromatic ring of a biphenyl (B1667301) precursor, specifically 4-hexyl-1,1'-biphenyl, to yield the cyclohexyl moiety. nih.gov

Classical and Contemporary Synthetic Routes to Alkylcyclohexylbenzenes

Building upon the retrosynthetic strategies, several established and modern synthetic methods can be employed to construct this compound.

Friedel-Crafts alkylation is a classic method for forming C-C bonds by attaching an alkyl group to an aromatic ring via electrophilic aromatic substitution. byjus.comfiveable.memt.com The reaction typically uses an alkyl halide or an alkene as the alkylating agent and a Lewis acid or Brønsted acid as a catalyst. byjus.comchristuniversity.in The alkyl group is an activating, ortho-, para-director for subsequent substitutions. msu.edulibretexts.org To synthesize the target molecule, one could alkylate benzene first with a cyclohexyl group (from cyclohexene (B86901) and an acid catalyst) to form cyclohexylbenzene, and then perform a second Friedel-Crafts reaction with a hexylating agent. However, this method faces significant challenges, including the potential for carbocation rearrangements and polyalkylation, where more than one alkyl group is added. libretexts.orglibretexts.org

The choice and optimization of the catalyst are critical for the success of Friedel-Crafts reactions. numberanalytics.com Both Lewis acids and strong Brønsted acids are used to generate the necessary carbocation electrophile. mt.comchristuniversity.in

Lewis Acid Catalysts: These are electron-pair acceptors that coordinate with the alkylating agent to generate an electrophile. fiveable.me Common examples include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com AlCl₃ is a very strong and common catalyst, but its high activity can sometimes lead to side reactions. byjus.comnumberanalytics.com FeCl₃ is a milder and often more economical alternative. numberanalytics.com The optimization of reaction conditions, such as temperature, reaction time, and catalyst concentration, is crucial for achieving good conversion and selectivity. christuniversity.in

Brønsted Acid Catalysts: Strong proton acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also be used, particularly when an alkene is the alkylating agent. christuniversity.in They protonate the alkene to form the carbocation.

Catalyst TypeExampleStrengthTypical Use Cases
Lewis AcidAluminum chloride (AlCl₃)StrongGeneral-purpose, effective for reactions with alkyl halides. byjus.comnumberanalytics.com
Lewis AcidFerric chloride (FeCl₃)ModerateA milder alternative to AlCl₃, used when less reactivity is desired. numberanalytics.com
Lewis AcidBoron trifluoride (BF₃)Moderate to WeakOften used with co-catalysts; useful for reactions requiring higher selectivity. numberanalytics.comepo.org
Brønsted AcidSulfuric acid (H₂SO₄)StrongCommonly used with alkene or alcohol alkylating agents. christuniversity.in
Brønsted AcidHydrofluoric acid (HF)StrongUsed industrially, effective but poses significant handling hazards. christuniversity.in

In the synthesis of di-substituted benzenes like this compound, controlling the position of the second substituent (regioselectivity) is essential.

Modern palladium- or nickel-catalyzed cross-coupling reactions provide powerful and highly selective alternatives to Friedel-Crafts alkylation for forming C-C bonds, largely avoiding issues like carbocation rearrangement. wikipedia.orgnumberanalytics.comtcichemicals.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comlibretexts.org The synthesis of this compound could be achieved by reacting 4-hexylphenylboronic acid with a cyclohexyl halide, catalyzed by a palladium complex with a suitable ligand. libretexts.orgorganic-chemistry.org A base is required to activate the organoboron reagent. tcichemicals.comorganic-chemistry.org

Kumada Coupling: The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgslideshare.net For the target molecule, this could involve coupling cyclohexylmagnesium bromide with 1-bromo-4-hexylbenzene. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.comorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance. numberanalytics.comjk-sci.com The synthesis could proceed by reacting a pre-formed 4-hexylphenylzinc halide with a cyclohexyl halide. wikipedia.org

Reaction NameOrganometallic ReagentOrganic ElectrophileTypical CatalystKey Features
Suzuki-MiyauraOrganoboron (R-B(OH)₂)Organohalide (R'-X)PalladiumMild conditions, commercially available reagents, requires a base. tcichemicals.combeilstein-journals.org
KumadaGrignard (R-MgX)Organohalide (R'-X)Nickel or PalladiumFirst cross-coupling method; uses highly reactive Grignard reagents. wikipedia.orgorganic-chemistry.orgslideshare.net
NegishiOrganozinc (R-ZnX)Organohalide (R'-X)Palladium or NickelHigh reactivity and functional group tolerance. numberanalytics.comwikipedia.orgjk-sci.com

Ring transformation strategies involve the chemical modification of an existing aromatic or cycloalkane ring.

Catalytic Hydrogenation: This process adds hydrogen atoms across the double bonds of an aromatic ring to form a cycloalkane. libretexts.org A potential route to this compound is the partial hydrogenation of 4-hexyl-1,1'-biphenyl. This requires a catalyst that can selectively hydrogenate one of the two phenyl rings. Catalysts based on metals like platinum, palladium, or nickel are commonly used for hydrogenation. libretexts.org Raney Nickel has been shown to be effective in the hydrogenation of aromatic rings to form cyclohexyl derivatives. mdpi.com The selectivity and efficiency of the reaction depend heavily on the catalyst, solvent, and reaction conditions such as temperature and hydrogen pressure. mdpi.comrsc.org

Catalytic Dehydrogenation: This is the reverse process, where a cycloalkane is converted into an aromatic ring by removing hydrogen. nih.gov While less common for this specific synthesis, one could theoretically start with a dicyclohexyl-substituted precursor and selectively dehydrogenate one of the rings to form the benzene core. This reaction is highly endothermic and requires high temperatures and a suitable catalyst, often platinum-based, to proceed efficiently. mdpi.comou.edu

Friedel-Crafts Alkylation Approaches and Catalyst Systems

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of this compound, traditionally approached via classical Friedel-Crafts alkylation, is undergoing significant evolution driven by the need for more efficient, sustainable, and controlled manufacturing processes. beilstein-journals.org Modern synthetic chemistry is increasingly focused on developing innovative strategies that not only improve yield and selectivity but also align with the principles of green chemistry and process intensification.

The classical Friedel-Crafts alkylation, while foundational for creating C-C bonds in aromatic compounds, suffers from notable drawbacks, including the use of stoichiometric amounts of corrosive and toxic Lewis acid catalysts like aluminum chloride (AlCl₃) and the generation of hazardous waste. nih.govethz.ch Green chemistry principles aim to mitigate these issues by designing safer and more efficient synthetic routes. encyclopedia.pub

Key green innovations applicable to the synthesis of this compound include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts such as zeolites, clays, or sulfonic acid resins. mt.com These catalysts offer significant advantages: they are generally less corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable, which reduces waste and cost. For the alkylation of benzene with cyclohexene, zeolites have demonstrated high activity and selectivity. researchgate.net

Benign Alkylating Agents: Traditional alkylations often employ alkyl halides, which can be toxic. beilstein-journals.org Using alkenes (e.g., cyclohexene and 1-hexene) or alcohols as alkylating agents is a greener alternative, as the primary byproduct is water (for alcohols) or involves no byproduct (for alkenes). beilstein-journals.orgnih.gov

Solvent-Free Conditions: Performing reactions without a solvent or in greener solvents (e.g., ionic liquids or supercritical fluids) can dramatically reduce the environmental impact associated with volatile organic compounds (VOCs). Microwave-assisted synthesis under solvent-free conditions has been shown to accelerate reaction rates and improve yields for various organic transformations. encyclopedia.pub

Table 1: Comparison of Classical vs. Green Synthesis Parameters for Aromatic Alkylation
ParameterClassical Friedel-Crafts AlkylationGreen Chemistry Approach
CatalystStoichiometric AlCl₃, FeCl₃, HF mt.comwikipedia.orgCatalytic solid acids (e.g., Zeolites, Resins) mt.comresearchgate.net
Alkylating AgentAlkyl Halides beilstein-journals.orgAlkenes, Alcohols beilstein-journals.orgnih.gov
ByproductsAcidic waste, Metal-containing sludgeWater, or none beilstein-journals.org
SolventVolatile Organic Compounds (VOCs)Solvent-free or green solvents encyclopedia.pub
Work-upAqueous quench, extractionSimple filtration of catalyst researchgate.net

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control, safety, and scalability for chemical synthesis. flinders.edu.au In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. This methodology is particularly advantageous for highly exothermic reactions like Friedel-Crafts alkylation. chemcess.com

Advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents and controlling exothermic events.

Improved Efficiency: Superior heat and mass transfer in microreactors can lead to higher yields and selectivities in shorter reaction times. flinders.edu.au

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. vapourtec.com

Automation and Integration: Flow systems can be integrated with in-line purification and real-time analytical tools, enabling automated process optimization and quality control. flinders.edu.auvapourtec.com

Researchers have successfully translated numerous organic reactions to continuous flow, including multi-step syntheses of active pharmaceutical ingredients and commodity chemicals. flinders.edu.au For the synthesis of alkylated aromatics, a packed-bed reactor filled with a solid acid catalyst (e.g., Amberlyst resin) can be used, combining the benefits of heterogeneous catalysis and flow chemistry. mdpi.com

Table 2: Research Findings in Continuous Flow Synthesis of Related Compounds
Reaction TypeKey FindingSystem BenefitSource
Cyclopropyl Ketone SynthesisUse of reusable Amberlyst-35 as a catalyst in a packed-bed steel column.Multigram, scalable synthesis under mild conditions. mdpi.com
Library SynthesisDevelopment of systems for microscale (100-150 µl) high-throughput synthesis.Eliminates dispersion, increases throughput, and enables rapid screening. vapourtec.com
Multi-step API SynthesisSequential transformations in a mobile scaffold with in-line purification.Improved yields and efficiencies; accrual of molecular complexity. flinders.edu.au

Chemoenzymatic synthesis merges the versatility of chemical reactions with the unparalleled selectivity of biocatalysts (enzymes). mdpi.combeilstein-journals.org This approach offers a powerful and sustainable alternative for constructing complex molecules under mild conditions (ambient temperature, neutral pH). rug.nl While a direct one-pot biocatalytic synthesis of this compound has not been extensively reported, chemoenzymatic strategies can be envisioned for the assembly of its key structural components.

Potential biocatalytic steps could include:

Enzymatic Cyclohexane (B81311) Functionalization: Certain microorganisms and their isolated enzymes (e.g., from Candida or Trichosporon species) can oxidize cyclohexane to cyclohexanol (B46403) and subsequently to cyclohexanone (B45756). researchgate.net This bio-derived cyclohexanone could then serve as a precursor for chemical coupling reactions.

Selective Alkylation/Acylation: Enzymes such as ketoreductases (KREDs) can perform highly stereoselective reductions, while transaminases can be used for amination, showcasing the potential for creating specific functionalized intermediates that could be coupled to the benzene ring. rug.nl

Lipase-Catalyzed Reactions: Lipases are robust enzymes used for various transformations. For instance, Candida rugosa lipase (B570770) can be used for hydrolysis to produce free fatty acids, which can then be further transformed. mdpi.com

The primary advantage of biocatalysis lies in its exquisite chemo-, regio-, and stereoselectivity, which can simplify synthetic routes by eliminating the need for protecting groups. rug.nl Combining enzymatic steps with traditional chemical reactions allows for the efficient and sustainable production of high-value chemicals. mdpi.combeilstein-journals.org

Advanced Reaction Mechanism Elucidation for Key Synthetic Steps

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, minimizing side products, and designing novel synthetic pathways. For this compound, the key formation step is the Friedel-Crafts alkylation of an aromatic ring.

The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution (SEAr) reaction. mt.com The mechanism involves several distinct steps when using an alkyl halide and a Lewis acid catalyst like AlCl₃:

Generation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent (e.g., 1-chlorohexane (B165106) or cyclohexyl chloride) to form a highly electrophilic carbocation or a polarized complex. mt.comunizin.org Primary alkyl halides form a complex with the Lewis acid, while secondary and tertiary halides are more likely to generate a distinct carbocation. mt.com

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland complex. ethz.chwikipedia.org

Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon atom bearing the new alkyl group. wikipedia.org This restores the aromaticity of the ring, yielding the alkylated benzene product and regenerating the AlCl₃ catalyst.

A significant challenge in Friedel-Crafts alkylation is the propensity for side reactions. The alkyl group introduced is an activating group, making the product (e.g., hexylbenzene) more nucleophilic than the starting material (benzene). chemcess.com This often leads to over-alkylation, producing a mixture of mono- and polyalkylated products. chemcess.com Furthermore, the carbocation intermediate can undergo rearrangements to form a more stable carbocation, leading to isomeric products. bath.ac.uk

The energetics and structures of transition states and intermediates govern the rate and outcome of the alkylation reaction. The key intermediate in electrophilic aromatic substitution is the Wheland complex (arenium ion). ethz.ch

Structure of the Wheland Complex: This intermediate is a resonance-stabilized cation where the positive charge is delocalized over the ortho and para positions relative to the site of alkylation. The carbon atom where the electrophile has attached is sp³-hybridized, temporarily breaking the ring's aromaticity.

Transition States: The reaction profile involves at least two major transition states. The first and typically rate-determining transition state is for the formation of the high-energy Wheland complex from the aromatic ring and the electrophile. ethz.ch The second transition state corresponds to the loss of a proton from the Wheland complex to restore aromaticity.

Computational methods, such as Density Functional Theory (DFT), have been employed to study these transient species. For instance, DFT calculations on the alkylation of benzene have provided insights into the reaction pathway. bath.ac.uk These studies show that the initial dissociation of a dimeric calcium alkyl complex to a monomeric form can be endothermic. The subsequent nucleophilic attack of the alkyl group on a benzene C-H bond proceeds through a transition state where the alkyl group acts as an external nucleophile, leading to the displacement of a hydride from the benzene ring. bath.ac.uk This detailed mechanistic understanding allows for better prediction of reactivity and selectivity, paving the way for the design of more efficient catalytic systems.

Post-Synthetic Chemical Functionalization and Derivatization of this compound

The structural framework of this compound, featuring a disubstituted aromatic core and two distinct saturated hydrocarbon moieties, offers a versatile platform for a variety of post-synthetic modifications. These transformations allow for the introduction of new functional groups and the alteration of the molecule's physical and chemical properties.

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of two alkyl substituents: the cyclohexyl group and the hexyl group. libretexts.orglibretexts.org In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. pressbooks.pub Alkyl groups are electron-donating through an inductive effect, which increases the nucleophilicity of the benzene ring, making it more reactive than benzene itself towards electrophiles. libretexts.orguci.edu

Both the cyclohexyl and the n-hexyl groups are classified as ortho, para-directors. libretexts.orguci.edu This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In this compound, the para position relative to the cyclohexyl group is already occupied by the hexyl group, and vice versa. Therefore, electrophilic substitution will occur at the four remaining positions on the benzene ring, which are all ortho to one of the alkyl groups. Due to the symmetry of the molecule, these four positions are chemically equivalent (positions 2, 3, 5, and 6).

Common electrophilic aromatic substitution reactions that can be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The general mechanism involves the generation of a strong electrophile, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product.

The table below summarizes the expected major monosubstituted products from the electrophilic aromatic substitution of this compound.

ReactionReagentsElectrophileExpected Major Product(s)
Nitration HNO₃, H₂SO₄Nitronium ion (NO₂⁺)1-Cyclohexyl-2-nitro-4-hexylbenzene
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Halonium ion (Br⁺ or Cl⁺)1-Bromo-4-cyclohexyl-2-hexylbenzene or 1-Chloro-4-cyclohexyl-2-hexylbenzene
Sulfonation Fuming H₂SO₄ or SO₃, H₂SO₄Sulfur trioxide (SO₃)2-Cyclohexyl-5-hexylbenzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃Carbocation (R⁺)1-Cyclohexyl-4-hexyl-2-alkylbenzene
Friedel-Crafts Acylation RCOCl, AlCl₃Acylium ion (RCO⁺)1-(2-Cyclohexyl-5-hexylphenyl)ethan-1-one (for R=CH₃)

Note: The table assumes monosubstitution. Under forcing conditions, polysubstitution may occur.

The different components of the this compound molecule exhibit distinct reactivities towards oxidation and reduction, allowing for selective modifications.

Oxidation:

The hexyl side chain is susceptible to oxidation at the benzylic position (the carbon atom attached directly to the benzene ring). This is because the benzylic C-H bonds are weaker than other alkyl C-H bonds, and the resulting radical or carbocation intermediates are stabilized by resonance with the aromatic ring. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under vigorous conditions would likely lead to the oxidation of the hexyl group to a carboxylic acid, forming 4-cyclohexylbenzoic acid. Milder conditions might allow for the isolation of the corresponding ketone, 1-(4-cyclohexylphenyl)hexan-1-one, or alcohol, 1-(4-cyclohexylphenyl)hexan-1-ol. The cyclohexyl group, being a non-aromatic saturated ring, is generally more resistant to oxidation under these conditions compared to the benzylic position of the hexyl group.

Reduction:

The aromatic ring is the primary site for reduction. Catalytic hydrogenation, using catalysts like platinum, palladium, or nickel under high pressure and temperature, can reduce the benzene ring to a cyclohexane ring. This transformation would convert this compound into 1,4-dihexylcyclohexane.

A more selective reduction of the aromatic ring can be achieved using the Birch reduction (dissolving metal reduction with sodium or lithium in liquid ammonia (B1221849) with an alcohol). This reaction typically reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. For 1,4-dialkylbenzenes, the product is typically a 1,4-dialkyl-1,4-cyclohexadiene.

The table below outlines potential selective oxidation and reduction products.

Reaction TypeReagentsMoiety TargetedPotential Product
Oxidation (Vigorous) KMnO₄, H₂O, heatHexyl group (benzylic position)4-Cyclohexylbenzoic acid
Oxidation (Mild) PCC or PDCHexyl group (benzylic position)1-(4-Cyclohexylphenyl)hexan-1-one
Reduction (Catalytic Hydrogenation) H₂, Pt/C, high pressureBenzene ring1,4-Dihexylcyclohexane
Reduction (Birch Reduction) Na, NH₃ (l), EtOHBenzene ring1-Cyclohexyl-4-hexyl-1,4-cyclohexadiene

Beyond the previously mentioned reactions, both the alkyl side chains and the aromatic ring can undergo further functionalization.

Side-Chain Functionalization:

The hexyl and cyclohexyl groups can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) with light or a radical initiator. For the hexyl group, this reaction would preferentially occur at the benzylic position to yield 1-(1-bromohexyl)-4-cyclohexylbenzene due to the stability of the intermediate benzylic radical. The resulting benzylic halide is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NH₂).

Aromatic Ring Modification and Derivatization:

Functional groups introduced onto the aromatic ring via electrophilic substitution can be further transformed to create a variety of derivatives. For instance, a nitro group introduced via nitration can be readily reduced to an amino group (-NH₂) using reagents like H₂/Pd/C or Sn/HCl. This resulting aniline (B41778) derivative, 4-cyclohexyl-2-hexyl-aniline, serves as a precursor for many other functional groups. For example, it can be converted into an isothiocyanate, such as 4-(trans-4'-hexylcyclohexyl)-1-isothiocyanatobenzene, through reaction with thiophosgene. epo.org The amino group can also be diazotized with nitrous acid (HNO₂) to form a diazonium salt, which is a highly versatile intermediate for introducing halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

These multi-step synthetic sequences significantly expand the range of accessible derivatives from the parent this compound molecule, enabling the fine-tuning of its properties for specific applications, such as in the field of liquid crystals. epo.org

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the complete chemical structure of 1-Cyclohexyl-4-hexylbenzene in solution.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum displays signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the cyclohexyl and hexyl groups. The integration of these signals confirms the ratio of protons in each part of the molecule. The ¹³C NMR spectrum reveals the number of unique carbon environments, distinguishing between the aromatic and aliphatic carbons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for the complete and unambiguous assignment of all proton and carbon signals. A COSY spectrum establishes the connectivity between adjacent protons, allowing for the tracing of the spin-spin coupling networks within the cyclohexyl and hexyl fragments. The HSQC spectrum correlates each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic (C₆H₄)~7.10-7.25 (m)~127-145
Cyclohexyl (CH)~2.50 (tt)~44
Cyclohexyl (CH₂)~1.20-1.90 (m)~26-34
Hexyl (α-CH₂)~2.58 (t)~35
Hexyl (β-ε CH₂)~1.30-1.65 (m)~22-31
Hexyl (ω-CH₃)~0.90 (t)~14

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, t = triplet, tt = triplet of triplets.

While solution-state NMR provides information on the average conformation of the molecule, solid-state NMR (ssNMR) offers insights into the specific conformations and packing arrangements adopted in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid sample. By analyzing the chemical shifts and line widths in the ssNMR spectra, researchers can deduce information about the local environment and mobility of different parts of the molecule within the crystal lattice. This can reveal the presence of different conformers or specific intermolecular interactions that influence the molecular geometry in the solid state.

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for studying the self-association and aggregation behavior of molecules in solution. The DOSY experiment separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. For this compound, DOSY can be used to determine if the molecules exist as monomers or form larger aggregates in a given solvent. By measuring the diffusion coefficient at various concentrations, it is possible to investigate the onset and nature of any self-assembly processes.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Molecular Geometry

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and precise determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be constructed, from which the exact positions of all atoms can be determined.

Table 2: Illustrative Bond Lengths, Angles, and Torsional Dihedrals for this compound from SCXRD

Parameter Description Typical Value
Bond Lengths (Å)
C-C (aromatic)Average C-C bond length in the benzene ring~1.39 Å
C-C (aliphatic)C-C single bond length in the cyclohexyl and hexyl groups~1.53 Å
C-H (aromatic)C-H bond length on the benzene ring~0.95 Å
C-H (aliphatic)C-H bond length in the cyclohexyl and hexyl groups~1.00 Å
Bond Angles (°)
C-C-C (aromatic)Internal angle of the benzene ring~120°
C-C-C (cyclohexyl)Angle within the cyclohexyl ring~111°
C-C-C (hexyl)Angle within the hexyl chain~113°
Torsional Dihedrals (°)
C-C-C-CDefines the conformation of the hexyl chain (e.g., anti, gauche)Varies
Ar-C-C-CDefines the orientation of the cyclohexyl ring relative to the benzene ringVaries

Note: These are idealized or typical values. Actual experimental values may vary.

Beyond the structure of a single molecule, SCXRD reveals how multiple this compound molecules are arranged in the crystal lattice. This analysis of the crystal packing provides insights into the non-covalent intermolecular forces, also known as supramolecular interactions, that govern the solid-state assembly. For a non-polar molecule like this compound, these interactions are primarily van der Waals forces and potentially weak C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the benzene ring of a neighboring molecule. The study of these packing motifs is crucial for understanding the physical properties of the material, such as its melting point and density.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.

For this compound, with a molecular formula of C18H28, the theoretical monoisotopic mass is 244.2191 g/mol . chemspider.comcas.org An HRMS analysis would be expected to yield a measured mass very close to this theoretical value. This capability is crucial for confirming the identity of the compound in complex mixtures or as a product of a chemical synthesis. While specific HRMS data for this compound is not prevalent in the reviewed literature, the technique's application would be a standard procedure for its definitive identification.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC18H28
Average Mass244.422 g/mol
Monoisotopic Mass244.219101 g/mol
InChIKeyZVVKBAKPLNVTNG-UHFFFAOYSA-N
CAS Registry Number62268-71-7

Data sourced from chemical databases. chemspider.comcas.org

Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. libretexts.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. libretexts.org This process provides valuable insights into the connectivity of atoms within the molecule.

Benzylic cleavage: Cleavage of the bond between the benzene ring and the hexyl group, or the benzene ring and the cyclohexyl group. The most favorable cleavage would be at the benzylic position of the hexyl chain, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related substituted benzyl (B1604629) cation.

Cleavage within the alkyl chain: Fragmentation of the hexyl group, typically resulting in a series of losses of 14 Da (CH2 units). libretexts.org

Cleavage of the cyclohexyl ring: The cyclohexyl ring can undergo fragmentation, often through the loss of ethene (28 Da) or other small neutral molecules.

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

m/z (mass-to-charge ratio)Proposed Fragment Structure/Origin
244[M]+• (Molecular ion)
161[M - C6H11]+ (Loss of cyclohexyl radical)
159[M - C6H13]+ (Loss of hexyl radical)
91[C7H7]+ (Tropylium ion, from cleavage at the hexyl chain)
83[C6H11]+ (Cyclohexyl cation)

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the chemical structure, symmetry, and conformation of a molecule, providing a unique "fingerprint" for identification.

The FTIR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of its constituent parts: the benzene ring, the cyclohexyl ring, and the hexyl chain.

Aromatic C-H stretching: Bands in the region of 3100-3000 cm-1.

Aliphatic C-H stretching: Strong bands in the 2960-2850 cm-1 region from the cyclohexyl and hexyl groups.

Aromatic C=C stretching: Bands in the 1600-1450 cm-1 region, characteristic of the benzene ring. scielo.org.mx

CH2 bending (scissoring): Around 1465 cm-1.

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm-1 region, which are indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted benzene, a strong band is expected around 850-800 cm-1.

While experimental spectra for this compound are not available, data for similar molecules like cyclohexylbenzene (B7769038) and 1-phenylhexane can provide a reference. nist.govchemicalbook.com

Table 3: Expected Characteristic Vibrational Bands for this compound

Wavenumber Range (cm-1)AssignmentExpected in FTIR/Raman
3100 - 3000Aromatic C-H StretchFTIR (weak), Raman (strong)
2960 - 2850Aliphatic C-H Stretch (asymmetric and symmetric)FTIR (strong), Raman (strong)
1610 - 1580Aromatic C=C Ring StretchFTIR (variable), Raman (strong)
1500 - 1400Aromatic C=C Ring StretchFTIR (strong), Raman (strong)
~1465CH2 Bending (Scissoring)FTIR (medium)
850 - 800Aromatic C-H Out-of-Plane Bending (1,4-disubstituted)FTIR (strong)

In modern chemical analysis, experimental vibrational spectra are often complemented by computational methods, such as Density Functional Theory (DFT). mdpi.comscirp.org These calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. By comparing the calculated spectrum with the experimental one, a more detailed and confident assignment of the vibrational modes can be achieved. scielo.org.mxresearchgate.net Such a computational study for this compound would allow for a thorough understanding of its vibrational properties, although no such specific studies have been identified in the current literature.

Electron Microscopy and Diffraction (e.g., TEM, SEM, SAED) for Material Morphology and Microstructure (if applicable to assembled forms)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the morphology and microstructure of materials at the micro- and nanoscale. usu.eduresearchgate.net Selected Area Electron Diffraction (SAED) can provide information about the crystalline nature of the sample.

These techniques are not typically used for the characterization of individual small molecules like this compound in its liquid or dissolved state. However, if the molecule were to self-assemble into larger ordered structures, such as crystals, liquid crystals, or aggregates, electron microscopy would be an invaluable tool for characterizing the morphology of these assemblies. For instance, SEM could reveal the surface topography and shape of crystals, while TEM could provide higher-resolution images of the internal structure. To date, no studies employing electron microscopy for the morphological characterization of assembled forms of this compound have been found in the surveyed literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. For 1-Cyclohexyl-4-hexylbenzene, these methods can predict the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

A hypothetical DFT analysis would likely show that the HOMO is primarily localized on the electron-rich benzene (B151609) ring, while the LUMO is also associated with the π-system of the aromatic ring. The charge distribution, calculated through methods such as Natural Bond Orbital (NBO) analysis, would likely indicate a slight polarization of electron density within the molecule, influenced by the interplay between the aromatic ring and the aliphatic cyclohexyl and hexyl substituents.

Hypothetical DFT Calculation Results for this compound

ParameterPredicted Value/CharacteristicSignificance
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
HOMO-LUMO GapIndicator of chemical reactivity and electronic excitation energy.
Electron DensityHighest on the benzene ring.Influences sites of electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate energetic predictions. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to calculate a precise heat of formation and other thermodynamic properties. These calculations, while computationally expensive, are the gold standard for obtaining accurate molecular energies.

Time-Dependent DFT (TD-DFT) for Excited State Phenomena

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach can predict the electronic absorption and emission spectra by calculating the energies of excited states. For a molecule like this compound, TD-DFT would likely predict electronic transitions primarily of a π → π* character associated with the benzene ring.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics is essential for understanding electronic properties, molecular mechanics and molecular dynamics are better suited for studying the conformational landscape and non-covalent interactions of larger molecules like this compound.

Conformational Analysis and Rotational Barriers

The flexibility of this compound arises from the rotation around the single bonds connecting the cyclohexyl and hexyl groups to the benzene ring, as well as the internal flexibility of the hexyl chain and the chair-boat interconversion of the cyclohexane (B81311) ring.

Predicted Rotational Barriers for Key Dihedral Angles in this compound

Rotational BondDihedral AnglePredicted Barrier to Rotation (kcal/mol)
Benzene - CyclohexylC-C
Benzene - HexylC-C
C-C bonds within Hexyl chainC-C-C-C

Note: The values in this table are illustrative and would require specific computational studies to be determined accurately.

Intermolecular Interactions and Self-Assembly Propensities

Molecular dynamics (MD) simulations can provide insights into how molecules of this compound interact with each other in the condensed phase. These simulations model the movement of atoms over time, governed by a molecular mechanics force field.

The primary intermolecular interactions for this compound would be van der Waals forces, specifically London dispersion forces, due to the non-polar nature of the hydrocarbon structure. The flat surface of the benzene ring can participate in π-π stacking interactions, while the aliphatic chains will interact through hydrophobic interactions. MD simulations could reveal tendencies for the molecules to self-assemble into ordered structures, such as those found in liquid crystals, driven by the anisotropic shape of the molecule and the nature of these non-covalent interactions.

Dynamics of Molecular Reorientation in Condensed Phases

The study of molecular reorientation dynamics in condensed phases, such as liquid crystals, provides insights into the collective motion and ordering of molecules. For compounds like this compound, which possess a rigid core and a flexible alkyl chain, understanding these dynamics is crucial for predicting their physical properties and behavior in materials. Molecular dynamics (MD) simulations are a powerful tool for investigating these phenomena at an atomic level. aip.orgmdpi.comresearchgate.net

In MD simulations of liquid crystals, a coarse-grained molecular model is often employed to reduce computational cost, where molecules are represented as ellipsoids or other simplified shapes. aip.org These simulations can model the transition from an isotropic to a nematic phase, where the molecules exhibit long-range orientational order. researchgate.netgefenol.es The dynamics of this ordering process, including the generation of macroscopic flow, known as backflow, can be studied by applying external electric fields in the simulation. aip.org

The reorientational motion of individual molecules and their constituent parts can be characterized by calculating time correlation functions. researchgate.net For instance, in a nematic phase, the alignment of molecules with the director (the average direction of molecular orientation) can be quantified by order parameters. These parameters can be calculated for the molecule as a whole and for individual segments, such as the phenyl ring, the cyclohexyl ring, and the hexyl chain of this compound. Such calculations would reveal the degree of order and the flexibility of different parts of the molecule within the condensed phase.

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of a Nematic Liquid Crystal

ParameterExample Value/Method
Force FieldGeneral Amber Force Field (GAFF) gefenol.es
Simulation SoftwareGROMACS, LAMMPS
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 atm
Time Step2 fs
Simulation Time>100 ns

Quantitative Structure-Property Relationships (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemical compounds based on their molecular structure. researchgate.netnih.govresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For aromatic hydrocarbons like this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. researchgate.netresearchgate.netnih.gov

The development of a QSPR model involves several steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is gathered.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode structural, electronic, and topological features of the molecules are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the property. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a class of compounds like alkyl-aromatic hydrocarbons, relevant molecular descriptors might include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and connectivity indices. nih.gov

Geometric descriptors: These relate to the 3D structure of the molecule, such as molecular volume and surface area. nih.gov

Electronic descriptors: These describe the electronic properties, such as electron affinity and ionization potential. nih.gov

While a specific QSPR model for this compound has not been reported, models for predicting the boiling point of polycyclic aromatic hydrocarbons (PAHs) and other organic compounds have been successfully developed. researchgate.netresearchgate.net For instance, a study on 61 PAHs resulted in a highly predictive model for boiling point with a high correlation coefficient (R² = 99.83%). researchgate.net

Table 2: Example of a Hypothetical QSPR Model for Boiling Point of Alkylbenzenes

DescriptorCoefficientDescription
Molecular Weight0.85Size of the molecule
Wiener Index0.15Molecular branching
Surface Area0.25Molecular shape
Intercept50.0Baseline value

This table is for illustrative purposes only and does not represent a validated QSPR model.

Computational Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.govnih.govaps.org These predictions can aid in the structural elucidation and characterization of molecules like this compound.

NMR Spectroscopy: The prediction of NMR chemical shifts is a valuable tool for assigning signals in experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govaps.org The accuracy of these predictions depends on the chosen functional and basis set. nih.govaps.org For this compound, computational NMR would predict distinct chemical shifts for the protons and carbons in the cyclohexyl ring, the hexyl chain, and the benzene ring.

IR Spectroscopy: Computational methods can also simulate the IR spectrum of a molecule by calculating its vibrational frequencies. Empirical models, often combined with neural networks, have been developed to predict the IR spectra of substituted benzene derivatives based on their 3D structure. nih.govacs.org For this compound, the predicted IR spectrum would show characteristic absorption bands for C-H stretching in the alkyl and aromatic regions, C=C stretching of the aromatic ring, and C-H bending vibrations. spectroscopyonline.com The positions of the C-H wagging peaks can be indicative of the substitution pattern on the benzene ring. spectroscopyonline.com

Table 3: Predicted IR Absorption Regions for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Alkyl C-HStretching2850-2960
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600
para-substituted BenzeneC-H out-of-plane bend800-860 spectroscopyonline.com

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
Hexyl chain (CH₃)10-20
Hexyl chain (CH₂)20-40
Cyclohexyl ring (CH₂)25-45
Cyclohexyl ring (CH)40-50
Benzene ring (C-H)125-130
Benzene ring (C-alkyl)140-150

These are general, illustrative ranges based on typical values for similar structures.

Mechanistic Investigations of Reactions via Computational Transition State Theory

Computational transition state theory is a fundamental approach for investigating the mechanisms of chemical reactions. nih.govrsc.orgcompchemhighlights.orgnih.gov By locating the transition state (TS) on the potential energy surface and calculating its energy relative to the reactants, the activation energy of a reaction can be determined. This allows for the elucidation of reaction pathways and the prediction of reaction rates.

For this compound, a key class of reactions would be electrophilic aromatic substitution on the benzene ring. libretexts.orglibretexts.orgcolorado.edubyjus.comuomustansiriyah.edu.iq The hexyl and cyclohexyl groups are activating, ortho, para-directing substituents. libretexts.orgcolorado.edu Computational studies can be employed to investigate the mechanism of reactions such as nitration, halogenation, or Friedel-Crafts alkylation.

A typical computational investigation of an electrophilic aromatic substitution reaction involves the following steps:

Geometry optimization of the reactants, intermediates, transition states, and products.

Frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Calculation of the activation energy as the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) calculations to verify that the located transition state connects the reactants and products. nih.gov

DFT calculations have been successfully used to study the reaction mechanisms of a wide variety of organic reactions. nih.govresearchgate.net For the electrophilic substitution of this compound, computational studies could predict the relative energies of the ortho and para transition states, thus providing insight into the regioselectivity of the reaction. The steric bulk of the cyclohexyl group would likely influence the ortho/para ratio, a factor that can be quantified through computational modeling.

Table 5: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound

Position of AttackRelative Activation Energy (kcal/mol)
ortho18.5
meta25.0
para17.0

This table presents illustrative data to demonstrate the type of information obtained from computational transition state theory studies.

Structure Property Relationships Spr in Advanced Materials Contexts

Influence of Alkyl Chain Length and Conformation on Mesophase Behavior and Ordering

The length and flexibility of the alkyl chain are critical determinants of the mesophase behavior in calamitic (rod-like) liquid crystals such as 1-Cyclohexyl-4-hexylbenzene. The hexyl (C6H13) group, along with other n-alkyl chains in its homologous series, influences both the type of liquid crystal phase formed and the temperature range over which these phases are stable.

Generally, as the length of the alkyl chain increases within a homologous series, there is a greater tendency to form more ordered smectic phases in addition to the nematic phase. mdpi.com This is because longer chains enhance intermolecular attractive forces and promote a greater degree of molecular ordering. The nematic-to-isotropic transition temperature (TN-I), also known as the clearing point, is also sensitive to chain length. In many homologous series, TN-I exhibits an "odd-even effect," where the transition temperature alternates between members with odd and even numbers of carbon atoms in the alkyl chain. This effect typically diminishes as the chain becomes longer.

Table 1: Effect of Alkyl Chain Length on Nematic-Isotropic Transition Temperature (TN-I) for a Representative Homologous Series (4-alkyl-4'-cyanobiphenyls)

Alkyl Chain Length (n)CompoundTN-I (°C)
55CB35.0
66CB29.0
77CB42.0
88CB40.4

Impact of Cyclohexyl Ring Stereochemistry and Orientation on Molecular Packing

The cyclohexane (B81311) ring is a crucial structural element that distinguishes this class of compounds from purely aromatic liquid crystals. Its stereochemistry and orientation have a profound impact on molecular shape and, consequently, on how the molecules pack in the condensed phases.

For this compound to exhibit liquid crystalline properties, a generally linear or rod-like molecular shape is required. This is achieved when the benzene (B151609) and hexyl groups are attached to the cyclohexyl ring at the 1 and 4 positions in a trans-conformation. In this arrangement, both substituents occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance and maximizing the linearity of the molecule. An axial orientation would create a "kink" in the structure, disrupting the anisotropic shape and inhibiting the formation of ordered mesophases.

The saturated, non-planar nature of the cyclohexyl ring also affects intermolecular interactions. Compared to a benzene ring, the cyclohexyl ring is bulkier and reduces the potential for strong π-π stacking interactions between molecules. This generally leads to lower melting points and reduced thermal stability of the mesophases compared to their biphenyl (B1667301) analogues. The packing in the solid state is influenced by the need to accommodate the three-dimensional shape of the cyclohexyl ring, with strong electrostatic interactions between adjacent rings playing a significant role in the crystal lattice. ucl.ac.uk

Effect of Substituent Position and Electronic Nature on Molecular Anisotropy

The molecular anisotropy of a liquid crystal is a key property that describes the directional dependence of its physical characteristics. It arises from both the shape of the molecule (shape anisotropy) and the distribution of charge within it (electronic anisotropy).

In this compound, the substituents are in a para (1,4) arrangement on the benzene ring. This substitution pattern is essential for creating the elongated, rod-like geometry required for liquid crystallinity. Any other substitution pattern (e.g., ortho or meta) would result in a non-linear shape that would disrupt the formation of orientationally ordered mesophases.

The electronic nature of the substituents—a hexyl group and a cyclohexyl group—is entirely aliphatic and non-polar. These groups are electron-donating but lack significant permanent dipoles. As a result, the electronic anisotropy of this compound is low. The primary driving force for the formation of the liquid crystal phase is the anisotropy of the molecular polarizability, which is significantly greater along the long axis of the molecule than perpendicular to it. This allows for anisotropic van der Waals (dispersion) forces to stabilize the long-range orientational order of the nematic phase.

Correlation between Molecular Architecture and Electro-Optical Properties

The electro-optical properties of liquid crystals, such as dielectric anisotropy (Δε) and refractive index (or birefringence, Δn), are directly correlated with the molecular architecture. These properties determine how the material responds to an external electric field and how it interacts with light, which is crucial for applications like displays.

Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the molecular long axes (the director). Because this compound is composed of non-polar aliphatic and aromatic groups, it lacks a strong molecular dipole moment. Consequently, it is expected to have a very small, slightly positive dielectric anisotropy. Liquid crystals with strongly polar terminal groups, such as the cyano (-CN) group, exhibit a large positive Δε. ias.ac.iniphy.ac.cn The low Δε of this compound means it would require a high voltage to be reoriented by an electric field.

Table 2: Representative Electro-Optical Properties of a Related Cyclohexyl Compound Series (4-(trans-4-Alkylcyclohexyl)benzonitriles, PCHn)

PropertyPCH3 (n=3)PCH5 (n=5)PCH7 (n=7)
Δn (at 589 nm, 25°C)~0.12~0.11~0.10
Δε (at 1 kHz, 25°C)~+10.5~+10.0~+9.5

Note: This table shows data for a homologous series of cyanated cyclohexylbenzene (B7769038) compounds (PCH) to illustrate the general electro-optical characteristics and trends. The cyano group imparts a large positive Δε, which would be near zero for the non-cyanated this compound.

Supramolecular Organization and Self-Assembly Driven by Molecular Structure

The formation of liquid crystal phases is a prime example of supramolecular organization, where non-covalent interactions guide the spontaneous self-assembly of molecules into ordered structures. tandfonline.comnih.gov For non-polar molecules like this compound, the primary driving forces for self-assembly are shape anisotropy and anisotropic van der Waals interactions.

The distinct rod-like shape of the molecule makes an ordered, parallel alignment more thermodynamically favorable in terms of packing efficiency than a disordered, isotropic arrangement. researchgate.net This tendency to align along a common axis gives rise to the nematic phase. The process is a delicate balance between the ordering anisotropic dispersion forces and the disruptive thermal energy that favors entropy and disorder.

The molecule can be considered amphiphilic in a structural sense, with a rigid core (cyclohexyl-benzene) and a flexible alkyl tail. This segregation of rigid and flexible parts can lead to more complex, layered arrangements at lower temperatures, resulting in the formation of smectic phases. In these phases, the molecules not only have long-range orientational order but also exhibit positional order in one dimension, forming layers. The specific molecular structure, including the bulkiness of the cyclohexyl ring and the length of the hexyl chain, dictates which specific smectic phases (e.g., Smectic A, Smectic B) might form.

Applications in Advanced Materials and Chemical Technologies

Liquid Crystalline Materials Development

The development of liquid crystalline materials is a significant area where compounds with the 1-cyclohexyl-4-hexylbenzene core structure are valuable. Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, and they are integral to modern display technologies.

The molecular structure of this compound, featuring a rigid core (phenyl and cyclohexyl rings) and a flexible alkyl chain (hexyl group), is conducive to the formation of various liquid crystal phases, known as mesophases.

Nematic Phase: In the nematic phase, the elongated molecules align along a common direction, known as the director, but lack positional order. This arrangement leads to anisotropic optical and electrical properties. Derivatives of 1,4-di-(trans-4-cyclohexyl) benzene (B151609) are known to be suitable for use in liquid-crystalline media, suggesting that this compound could serve as a component in nematic mixtures. heeneygroup.com The presence of the cyclohexyl and phenyl groups contributes to the necessary structural anisotropy for nematic phase formation.

Smectic Phase: At lower temperatures, some liquid crystals transition into a more ordered smectic phase, where molecules are arranged in layers. While specific smectic phases for this compound are not extensively documented, its molecular structure is similar to that of compounds known to exhibit smectic mesophases. The layering in smectic phases provides a higher degree of order compared to the nematic phase.

Cholesteric Phase: The introduction of a chiral center to a nematic liquid crystal can induce a helical twist, resulting in a cholesteric (or chiral nematic) phase. While this compound itself is not chiral, it could potentially be used as a component in a cholesteric mixture by adding a chiral dopant. This would induce a helical structure with a specific pitch, which is sensitive to temperature and electric fields.

A homologous series of n-alkoxybenzaldehyde derivatives has been shown to exhibit both nematic and smectic mesophases, with the texture of the nematic phase being droplet-nematic and the smectic phase showing a focal conic fan-shaped structure. icm.edu.pl This indicates that variations in the alkyl chain, similar to the hexyl group in this compound, can influence the type of mesophase formed.

In practical applications, liquid crystal displays (LCDs) utilize mixtures of various liquid crystalline compounds to achieve optimal performance characteristics such as a broad operating temperature range, low viscosity, and specific optical and electrical properties. Compounds with a cyclohexylbenzene (B7769038) core are often used in these formulations. For instance, cyclohexane (B81311) derivatives are key components in liquid crystal compositions for displays.

Table 1: Potential Influence of this compound on Liquid Crystal Mixture Properties

PropertyPotential Contribution of this compound
Clearing Point The rigid core can contribute to a higher clearing point, enhancing the operational temperature range.
Viscosity The flexible hexyl chain may help in maintaining a relatively low viscosity, crucial for fast switching times.
Birefringence (Δn) The combination of the aromatic benzene ring and the aliphatic cyclohexyl ring will determine its contribution to the overall birefringence of the mixture.
Dielectric Anisotropy (Δε) The polarity of the molecule influences the dielectric anisotropy, which is critical for the response to an electric field.

This table is based on general principles of liquid crystal chemistry and the properties of similar compounds.

The functionality of most LCDs relies on the ability to control the orientation of the liquid crystal molecules with an applied electric field, which in turn modulates the passage of light. This is known as electro-optical switching. The speed and efficiency of this switching are critical for display performance.

Nematic liquid crystal mixtures are commonly used in electro-optical devices. researchgate.netaps.orgnih.govsemanticscholar.orgarxiv.org The response time of a liquid crystal device is influenced by factors such as the viscosity of the liquid crystal mixture, the cell gap, and the applied voltage. The incorporation of compounds like this compound can affect the viscosity of the mixture, thereby influencing the switching speed. A lower viscosity generally leads to faster response times.

Organic Electronic and Optoelectronic Devices

The field of organic electronics utilizes carbon-based materials in electronic and optoelectronic devices. The molecular structure of this compound, with its conjugated phenyl system, suggests potential, albeit limited, applicability in this area.

While highly efficient OLEDs and OFETs typically employ more complex and extended conjugated systems, the fundamental building blocks often include aromatic and aliphatic moieties similar to those in this compound. This compound could potentially be used as a non-active component, such as a host material in an OLED emitting layer or as a dielectric layer in an OFET, where its primary role would be to provide a suitable matrix for the active components and to influence the morphology and electronic properties of the thin film.

Charge transport in organic semiconductors is a critical process for the functioning of organic electronic devices. It typically occurs via a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on the intermolecular electronic coupling and the reorganization energy of the molecules.

The charge transport properties of this compound are not well-documented. However, based on its structure, some general predictions can be made. The benzene ring can participate in π-π stacking, which is a key interaction for charge transport in many organic semiconductors. The cyclohexyl and hexyl groups, being non-conjugated and flexible, would likely hinder close packing and efficient intermolecular charge transfer compared to more planar and rigid molecules. The electron and hole mobilities in polymorphs of benzene and naphthalene are influenced by intermolecular interactions, highlighting the importance of molecular packing. researchgate.net

Role in Organic Photovoltaics (OPVs) and Sensors

While not a primary photoactive component, the structure of this compound is analogous to molecules used as additives or hosts in organic electronic devices. The rigid core and flexible tail are characteristic of liquid crystals, which can be employed to optimize the morphology of the bulk heterojunction in OPVs. researchgate.netrsc.orgcolorado.edu The incorporation of such additives can influence the crystallization of polymer donors and the dispersion of fullerene or non-fullerene acceptors, potentially repairing structural defects and improving charge carrier mobility. researchgate.netrsc.org The use of liquid crystalline compounds as additives has been shown to enhance power conversion efficiencies in polymer solar cells. researchgate.net

In the realm of chemical sensors, this compound could serve as a foundational structure for creating sensor molecules. By chemically modifying the aromatic ring to include specific recognition moieties (e.g., chromophores or binding sites), it could be engineered to detect specific analytes. The principle relies on the host-guest interaction, where the binding of a target molecule induces a measurable change in the physical properties, such as fluorescence or color, of the sensor molecule. mdpi.comsemanticscholar.org The nonpolar nature of the this compound backbone would make it suitable for sensing hydrophobic guest molecules.

Advanced Solvents and Additives in Chemical Formulations

This compound possesses properties that make it an effective high-performance solvent or additive. Its substantial molecular weight (244.42 g/mol ) and nonpolar character suggest a high boiling point and low volatility, traits desirable in formulations requiring long-term stability and performance under elevated temperatures. nih.govmasterorganicchemistry.com High-boiling point solvents are crucial components in coatings, paints, and inks, where they help to improve the leveling properties of the film, prevent premature drying, and enhance storage stability. schultzchem.com

As an additive, it can function as a plasticizer or a viscosity modifier in various formulations. In lubricant applications, its robust hydrocarbon structure could provide thermal and oxidative stability. Its miscibility with nonpolar bases would allow it to serve as a carrier for other functional additives. The properties of this compound are compared with its parent compound, Cyclohexylbenzene, in the table below.

PropertyCyclohexylbenzene (CHB)This compound (CHHB)Rationale for Difference
Molecular Formula C₁₂H₁₆C₁₈H₂₈Addition of a C₆H₁₃ alkyl chain.
Molar Mass 160.26 g/mol wikipedia.org244.42 g/mol nih.govIncreased mass from the hexyl group.
Boiling Point 240 °C wikipedia.orgEstimated > 300 °CIncreased molecular weight and van der Waals forces lead to a significantly higher boiling point. masterorganicchemistry.com
Polarity NonpolarNonpolarBoth are hydrocarbon molecules with low polarity.
Volatility ModerateLowThe higher boiling point of CHHB corresponds to lower vapor pressure and volatility.
Viscosity LowModerateThe longer hexyl chain increases intermolecular friction, leading to higher viscosity.

This table provides known data for Cyclohexylbenzene and estimated or known data for this compound based on chemical principles.

Polymer Precursors and Monomers in Advanced Polymer Synthesis

Although not a monomer itself, this compound is a viable precursor for creating specialized monomers for use in advanced polymer synthesis.

To be used in polymerization, this compound must first be functionalized. This can be achieved through electrophilic aromatic substitution (EAS) reactions on the benzene ring. wikipedia.org The existing alkyl (cyclohexyl and hexyl) groups are activating and direct new substituents to the ortho and para positions. wikipedia.org Since the para position is already occupied, substitution will occur at the ortho positions.

For Addition Polymerization: A common route is Friedel-Crafts acylation followed by reduction and dehydration to introduce a vinyl group. This would create a styrene-type monomer, which can undergo free-radical or controlled radical polymerization. masterorganicchemistry.com

For Condensation Polymerization: Functional groups such as carboxyl, hydroxyl, or amino groups can be introduced. For example, nitration followed by reduction would yield an amino-functionalized monomer. This could then be reacted with a dicarboxylic acid in a step-growth polymerization to form a polyamide.

The inclusion of a monomer derived from this compound into a polymer backbone would impart specific properties based on its unique structure. The relationship between the molecular structure and the macroscopic properties of the resulting polymer is critical for designing materials with tailored characteristics. slideshare.netdronacharya.info

The bulky and rigid nature of the cyclohexyl-phenyl group would significantly influence the polymer's thermal and mechanical properties.

Glass Transition Temperature (Tg): The rigid cyclohexyl moiety is known to restrict chain mobility, which typically leads to a higher glass transition temperature (Tg) compared to polymers with more flexible side chains. acs.orgresearchgate.netmdpi.com

Crystallinity: The bulky, non-planar structure of the side group would likely disrupt chain packing and inhibit crystallization, leading to predominantly amorphous polymers. uomustansiriyah.edu.iq Amorphous polymers are generally transparent. dronacharya.info

Thermal Stability: The presence of the aromatic ring in the side chain contributes to good thermal stability. slideshare.net

Structural MoietyExpected Influence on Polymer Properties
Cyclohexyl Group Increases Tg, reduces crystallinity, adds bulk. acs.orgkpi.ua
Phenyl Group Enhances thermal stability, contributes to rigidity. slideshare.net
Hexyl Chain Increases solubility in nonpolar solvents, acts as an internal plasticizer, can lower Tg relative to a polymer without the flexible chain.

This table summarizes the generally accepted effects of specific chemical groups on polymer properties.

Specialty Chemical Intermediates in Industrial Processes

This compound serves as a valuable intermediate or building block for the synthesis of more complex, high-value molecules.

The compound is an excellent starting material for multi-step organic synthesis. A key industrial process for related molecules is the oxidation of the cyclohexyl group. The oxidation of cyclohexylbenzene is a commercial route to produce phenol (B47542) and cyclohexanone (B45756). wikipedia.orggoogle.com This process proceeds through a hydroperoxide intermediate formed by oxidation of the tertiary C-H bond on the cyclohexyl ring. researchgate.netgoogle.comresearchgate.net this compound could undergo a similar selective oxidation to produce 4-hexylphenol and cyclohexanone.

Furthermore, its structure is a common feature in liquid crystal molecules used in display technologies. Many liquid crystals are synthesized from precursors containing cyclohexyl-phenyl moieties, which are then further functionalized with polar groups (like cyano or alkoxy groups) to induce the desired mesophases. chemicalbook.comgoogle.comajchem-a.com The this compound structure provides the necessary combination of rigidity and linearity required for liquid crystalline behavior. colorado.edu

Role in Catalysis and Ligand Design

While direct catalytic applications of this compound are not extensively documented in publicly available research, its structural components—a cyclohexyl group attached to a substituted benzene ring—are prevalent in various catalytic processes and ligand designs. The role of this compound in catalysis can be inferred from the well-established chemistry of similar molecules, particularly in the realms of acid catalysis and as a precursor to catalytically active species. Furthermore, its molecular structure lends itself to potential applications in ligand design, where steric and electronic properties can be fine-tuned.

The primary relevance of the cyclohexylbenzene moiety in catalysis is as an intermediate in the co-production of phenol and cyclohexanone. This process involves the oxidation of cyclohexylbenzene to cyclohexylbenzene hydroperoxide, which is then cleaved, typically using an acid catalyst, to yield the two products. This pathway is analogous to the cumene process for producing phenol and acetone.

In the synthesis of cyclohexylbenzene itself, various catalytic systems are employed. Friedel-Crafts alkylation of benzene with cyclohexene (B86901) is a common method, often utilizing solid acid catalysts such as zeolites or heteropolyacids. The choice of catalyst influences the selectivity and efficiency of the reaction. For instance, bifunctional catalysts containing a metal component (like palladium) and an acidic support (such as a beta zeolite) are used in the hydroalkylation of benzene to produce cyclohexylbenzene.

The hexyl substituent on the benzene ring of this compound introduces specific steric and electronic properties that can be advantageous in ligand design. In organometallic catalysis, ligands play a crucial role in stabilizing the metal center and influencing the selectivity and activity of the catalyst. The bulky cyclohexyl and hexyl groups can create a specific steric environment around a metal center, which can control the access of substrates and thereby enhance selectivity.

For instance, in cross-coupling reactions, bulky phosphine ligands are often employed to promote reductive elimination and prevent catalyst deactivation. The this compound framework could be functionalized, for example, by introducing a phosphino group, to create a custom ligand. The properties of such a ligand would be influenced by the combined steric bulk of the cyclohexyl and hexyl groups.

The following table outlines the key catalytic processes related to the structural components of this compound and the potential influence of its specific structure on ligand design.

Catalytic Process/ApplicationRelevant Structural MoietyRole and SignificancePotential Influence of this compound Structure
Phenol and Cyclohexanone Co-production CyclohexylbenzeneIntermediate that is oxidized and then cleaved by an acid catalyst.The hexyl group may influence the rate of oxidation and the stability of the hydroperoxide intermediate.
Friedel-Crafts Alkylation Benzene and CyclohexeneSynthesis of the cyclohexylbenzene core using solid acid catalysts like zeolites.The presence of a hexyl group would not be directly relevant to the synthesis of the parent cyclohexylbenzene but indicates the types of catalysts used for such structures.
Hydroalkylation of Benzene BenzeneSynthesis of cyclohexylbenzene using bifunctional metal-acid catalysts.Demonstrates the catalytic technologies available for producing the core structure of this compound.
Ligand Design for Cross-Coupling Substituted BenzeneCan be functionalized (e.g., with phosphine groups) to create ligands that modulate catalyst activity and selectivity.The cyclohexyl and hexyl groups would provide significant steric bulk, potentially leading to high selectivity in certain catalytic reactions.
Homogeneous Catalysis General Aromatic CompoundsSolvents or components of catalytic systems where solubility and steric hindrance are important.The long hexyl chain would increase its solubility in nonpolar organic solvents, making it a suitable medium or component for certain catalytic reactions.

Derivatives, Analogues, and Future Research Directions

Systematic Design and Synthesis of Novel Analogues of 1-Cyclohexyl-4-hexylbenzene

The molecular structure of this compound, with its distinct aliphatic and aromatic moieties, provides a versatile scaffold for systematic modification. Research focuses on fine-tuning the physical properties, such as mesophase behavior, clearing points, viscosity, and dielectric anisotropy, through targeted chemical synthesis.

The length and branching of the alkyl chains on the cyclohexylbenzene (B7769038) core are critical determinants of its mesomorphic properties. The systematic variation of these chains is a primary strategy for modulating the phase behavior and transition temperatures of these liquid crystals.

Generally, as the length of the flexible alkyl chain increases in a homologous series, the clearing point (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid) tends to decrease, often in an alternating "odd-even" effect. mdpi.com Longer alkyl chains can also promote the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions and a tendency for micro-segregation between the aliphatic chains and the rigid cores. researchgate.netrsc.org For instance, studies on related compounds like 4-(trans-4′-n-alkylcyclohexyl) benzoates have shown that increasing the alkyl chain length can lead to a greater number of mesophases. mdpi.comtandfonline.com

Introducing branching into the alkyl chains typically disrupts the molecular packing, which can lower the melting point and decrease the clearing point, thereby expanding the liquid crystalline range at lower temperatures. This strategy is often employed to create materials with broad nematic phases that are stable at room temperature.

Table 1: Effect of Alkyl Chain Length on Mesophase Properties of a Hypothetical Homologous Series of 1-Cyclohexyl-4-alkylbenzene

Alkyl Chain (n)Melting Point (°C)Clearing Point (°C)Mesophase Type
33555Nematic
43262Nematic
53860Nematic
63668Nematic, Smectic A
74265Nematic, Smectic A
84075Smectic A

Note: This table is illustrative, based on general trends observed in liquid crystal research.

Incorporating heteroatoms (such as oxygen, nitrogen, or sulfur) or polar functional groups (like cyano, nitro, or isothiocyanato) into the aliphatic parts of the molecule can significantly alter its electronic and physical properties. These modifications can induce or enhance dipole moments, affecting the dielectric anisotropy, which is a crucial parameter for display applications.

For example, the introduction of a cyano (-CN) group at the terminal position of the alkyl chain can lead to a strong dipole moment, promoting the formation of antiparallel molecular arrangements and influencing the mesophase stability. Similarly, placing an oxygen atom to form an alkoxy chain (-O-CnH2n+1) instead of an alkyl chain (-CnH2n+1) can alter the molecule's polarity and conformational freedom, thereby impacting its liquid crystalline behavior. Research on various liquid crystal systems has shown that the presence of heteroatoms can profoundly change mesomorphic behavior due to differences in electronegativity and molecular geometry compared to carbon. arkat-usa.org

Modifications to the central benzene (B151609) ring are a powerful tool for engineering the properties of cyclohexylbenzene-based liquid crystals.

Fluorination: The substitution of hydrogen atoms with fluorine on the aromatic core is a widely used strategy. Fluorine's high electronegativity and relatively small size can significantly alter the molecule's dipole moment, dielectric anisotropy, and intermolecular interactions without introducing significant steric hindrance. Lateral fluorination, in particular, can decrease melting points and viscosities while modifying the dielectric properties, which is advantageous for display technologies. mdpi.com

Heteroaromatic Substitution: Replacing the benzene ring with a heteroaromatic ring, such as pyridine (B92270) or pyrimidine, introduces a permanent dipole moment and changes the core's geometry. rsc.orgtandfonline.commdpi.com This modification has a substantial impact on the material's properties. For instance, pyrimidine-containing liquid crystals often exhibit high positive dielectric anisotropy because their dipole moments are directed along the molecular axis. rsc.orgtandfonline.com Conversely, other heterocycles might induce negative dielectric anisotropy. rsc.org The introduction of heterocyclic rings can also lower melting points compared to their carbocyclic analogues due to reduced symmetry. mdpi.com

Table 2: Predicted Property Changes with Aromatic Core Modification

ModificationEffect on Dipole MomentEffect on Dielectric AnisotropyTypical Effect on Mesophase
Lateral FluorinationIncreasesModifies (can be positive or negative)Lowers melting point, can broaden nematic range
Pyridine SubstitutionIntroduces strong dipoleAlters significantlyLowers melting point, can induce smectic phases
Pyrimidine SubstitutionIntroduces strong dipoleOften leads to high positive anisotropyCan stabilize nematic phases

Exploration of Multi-Component Systems and Composite Materials

While the properties of single-component liquid crystals are fundamental, practical applications almost exclusively use multi-component mixtures and composites to achieve a specific set of performance characteristics. Analogues of this compound are valuable components in such formulations.

Multi-Component Systems: By mixing different liquid crystalline compounds, a eutectic mixture can be formed that has a lower melting point and a wider mesophase range than any of the individual components. Cyclohexylbenzene derivatives are often used as components in commercial liquid crystal mixtures to optimize properties like viscosity, optical anisotropy (birefringence), and dielectric anisotropy for specific display modes.

Composite Materials: A significant area of research is the creation of polymer-dispersed liquid crystals (PDLCs). researchgate.netmdpi.com In these materials, micro-droplets of a liquid crystal mixture are dispersed within a solid polymer matrix. These films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. The low viscosity and tunable properties of cyclohexylbenzene derivatives make them suitable candidates for the liquid crystal component in PDLC systems, which are used in smart windows, privacy glass, and light shutters.

Integration into Hybrid Organic-Inorganic Materials

A forward-looking research direction involves the integration of liquid crystalline molecules like this compound derivatives into hybrid organic-inorganic materials. This approach combines the responsive and self-assembling nature of liquid crystals with the robust physical properties of inorganic materials.

One prominent strategy is the functionalization of mesoporous silica (B1680970) nanoparticles (MSNs) with liquid crystal molecules. acs.orgnih.gov The synthesis of these hybrid materials can be achieved through methods like the sol-gel process, where organoalkoxysilane-functionalized liquid crystal precursors are co-condensed with silica precursors. mdpi.comacs.org This creates nanoparticles with an ordered porous structure where the pores can be filled with or the surface can be coated by the liquid crystal molecules.

Another approach is "true liquid crystal templating," where a pre-formed liquid crystal phase acts as a template for the polymerization of an inorganic precursor (like silica), resulting in a highly ordered porous inorganic material that replicates the structure of the liquid crystal phase. acs.org These hybrid materials have potential applications in sensing, catalysis, and controlled release systems, where the liquid crystal component can respond to external stimuli (e.g., temperature, electric fields, or chemical analytes) and alter the properties of the hybrid material.

Advanced Methodologies for Characterization and Property Prediction of New Derivatives

The efficient development of new analogues of this compound relies heavily on advanced characterization techniques and computational modeling for property prediction.

Advanced Characterization: Beyond standard techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC), researchers use methods like temperature-dependent micro-Raman spectroscopy to probe molecular vibrations and conformational changes during phase transitions. researchgate.net Single-molecule studies can also provide insights into the dynamics and organization of guest molecules within a liquid crystal host. mdpi.com

Property Prediction: Computational methods are indispensable for the rational design of new molecules.

Density Functional Theory (DFT): DFT calculations are widely used to predict the optimized molecular geometry, dipole moments, polarizability, and other electronic properties of new liquid crystal structures. mdpi.comfrontiersin.orgresearchgate.net This information helps in correlating molecular structure with macroscopic properties like dielectric anisotropy and birefringence. researchgate.netui.ac.id

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful tool to study the collective behavior and dynamics of thousands of molecules. nih.govresearchgate.net These simulations can predict phase transitions, visualize the structure of different mesophases, and calculate properties like rotational viscosity and diffusion coefficients, which are difficult to measure experimentally but crucial for device performance. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule (described by various molecular descriptors) and its physical or biological properties. researchgate.net For liquid crystals, QSAR can be used to build models that predict properties like viscosity or clearing point based on the molecular structure, accelerating the screening of potential new compounds before their synthesis. researchgate.net

Emerging Applications and Unexplored Research Frontiers

The unique molecular structure of this compound, combining both aliphatic and aromatic features, has led to its investigation in several advanced technological fields. While traditionally used in specific industrial processes, ongoing research is uncovering new potential applications and areas for future study.

In the realm of materials science, these compounds are being explored for their use in high-performance liquid crystal displays (LCDs) and semiconductor coatings. futuremarketinsights.com The specific physical properties of cyclohexylbenzene derivatives can influence the alignment of liquid crystals and the protective qualities of semiconductor coatings.

Beyond materials science, an intriguing and largely unexplored frontier is the biological activity of this compound derivatives. smolecule.com Preliminary studies are investigating the potential antimicrobial and anticancer properties of these compounds. smolecule.com This line of research opens up possibilities for their future development in medicinal chemistry and drug discovery, although it remains in the early stages. smolecule.com The diversification into new chemical derivatives is a key opportunity, with the potential to synthesize novel molecules with tailored properties for various applications. htfmarketinsights.com

Table 1: Unexplored Research Frontiers for this compound and its Derivatives

Research Area Potential Application Key Focus
Medicinal Chemistry Antimicrobial and anticancer agents Investigating structure-activity relationships and biological targets. smolecule.com
Advanced Materials High-performance polymers and composites Enhancing thermal stability and mechanical properties of new materials.
Green Chemistry Sustainable synthesis routes Developing cleaner, more efficient production methods with less environmental impact. prnewswire.com

| Energy Storage | Next-generation batteries | Exploring use in beyond-lithium-ion battery chemistries. |

Challenges and Opportunities in the Field of Cyclohexylbenzene Derivatives

The growing interest in cyclohexylbenzene derivatives is accompanied by a set of challenges and opportunities that will shape the future of their production and application.

Challenges:

A primary challenge lies in the synthesis of these compounds. Traditional methods like Friedel-Crafts alkylation and hydroalkylation often face issues with selectivity, leading to the formation of unwanted by-products such as cyclohexane (B81311) and dicyclohexylbenzene. google.comresearchgate.net These side reactions not only reduce the yield of the desired product but also necessitate complex and costly purification processes. google.com Furthermore, some current synthesis methods are not well-suited for large-scale industrial production, limiting their economic viability. researchgate.net

From a commercial standpoint, the market is constrained by a limited number of global producers, which can lead to supply chain volatility. htfmarketinsights.com High production costs, coupled with increasingly stringent environmental and safety regulations, present significant hurdles for manufacturers. htfmarketinsights.com

Opportunities:

Despite the challenges, substantial opportunities exist. The rising demand for high-performance materials in the electronics and polymer industries is a major growth driver. futuremarketinsights.com There is a significant opportunity for research and development into cleaner and more efficient synthesis methods, aligning with the broader industry trend towards green chemistry and sustainability. htfmarketinsights.comprnewswire.com Innovations in catalysis, such as the development of novel binary catalysts, aim to improve reaction efficiency and selectivity. researchgate.netresearchgate.net

The adoption of advanced manufacturing technologies, including Artificial Intelligence (AI) and Industry 4.0 principles, offers a pathway to enhance production efficiency, reduce costs, and optimize reaction conditions. futuremarketinsights.comprnewswire.com This can lead to more consistent product quality and a more agile response to market demands. prnewswire.com Geographically, the expanding industrial base in Asian markets presents a significant opportunity for market growth. htfmarketinsights.comprnewswire.com The unique properties of these compounds also position them as key materials in the development of next-generation products for emerging sectors like artificial intelligence and advanced electronics. giiresearch.com

Table 2: Key Challenges and Opportunities for Cyclohexylbenzene Derivatives

Category Specific Point Implication
Challenge Low selectivity in synthesis Formation of by-products (e.g., cyclohexane), requiring costly purification. google.com
Challenge High production costs Impacts economic viability and market price. htfmarketinsights.com
Challenge Environmental and safety regulations Requires investment in compliance and sustainable practices. htfmarketinsights.com
Challenge Unsuitability of some methods for industrial scale-up Limits commercial production capacity. researchgate.net
Opportunity Growing demand in electronics Drives market growth for applications in LCDs and batteries. giiresearch.comfuturemarketinsights.com
Opportunity R&D in cleaner synthesis Potential for more cost-effective and environmentally friendly production. htfmarketinsights.comprnewswire.com
Opportunity Innovation in manufacturing (AI, Industry 4.0) Enhances production efficiency and quality control. futuremarketinsights.comprnewswire.com

| Opportunity | Expansion in Asian markets | Opens new avenues for sales and distribution. prnewswire.com |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzene
Cyclohexane
Cyclohexanone (B45756)
Cyclohexene (B86901)
Dicyclohexylbenzene

Conclusion

Synthesis and Advanced Characterization of 1-Cyclohexyl-4-hexylbenzene: A Summary

The synthesis of this compound is typically achieved through Friedel-Crafts alkylation, a cornerstone of aromatic chemistry. One common pathway involves the acylation of cyclohexylbenzene (B7769038) with hexanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield the final product. An alternative and often preferred route is the direct alkylation of benzene (B151609) with 1-chlorohexane (B165106) to form hexylbenzene, which is then subjected to a second Friedel-Crafts alkylation with cyclohexene (B86901) in the presence of an acid catalyst like sulfuric acid or aluminum chloride.

Advanced characterization techniques are crucial for confirming the structure and purity of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, cyclohexyl, and hexyl protons. The aromatic protons typically appear as a set of doublets in the range of 7.0-7.3 ppm. The benzylic proton on the cyclohexane (B81311) ring would be a multiplet around 2.4-2.5 ppm. The aliphatic protons of the cyclohexane and hexyl chains would produce a series of overlapping multiplets in the upfield region of 0.8-1.9 ppm.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic signals for the substituted aromatic carbons, as well as the aliphatic carbons of the cyclohexyl and hexyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chains (around 2850-2950 cm⁻¹), as well as C=C stretching vibrations for the benzene ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₈H₂₈), the molecular ion peak [M]⁺ would be observed at m/z 244.4.

A summary of the key characterization data is presented in the table below.

Technique Expected Key Observations
¹H NMRAromatic protons (~7.0-7.3 ppm), Benzylic proton (~2.4-2.5 ppm), Aliphatic protons (~0.8-1.9 ppm)
¹³C NMRAromatic carbons, Aliphatic carbons of cyclohexyl and hexyl groups
IR SpectroscopyAromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2950 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak [M]⁺ at m/z 244.4

Key Findings from Theoretical and Structure-Property Relationship Studies

Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the molecular properties and structure-property relationships of this compound and related compounds.

Conformational Analysis: Computational studies on analogous molecules, such as 4-(4-hexylcyclohexyl) isothiocyanatobenzene, indicate that the trans isomer, with both the benzene and hexyl groups in equatorial positions on the cyclohexane ring, is the most energetically stable conformation. chemicalbook.com This minimizes steric hindrance and leads to a more linear and rigid molecular shape, which is a critical factor for the formation of liquid crystalline phases.

Electronic Properties: The electronic properties of this compound are largely dictated by the interplay between the electron-rich benzene ring and the non-polar aliphatic substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the phenyl ring. chemicalbook.com The energy gap between the HOMO and LUMO influences the compound's stability and potential for electronic applications.

Structure-Property Relationships: The unique combination of a rigid cyclohexyl ring, a planar phenyl group, and a flexible hexyl chain in this compound gives rise to its interesting physical properties, particularly its potential for liquid crystallinity. The length of the alkyl chain significantly influences the melting point and the type of liquid crystalline phases observed. Generally, longer alkyl chains tend to stabilize mesophases over a broader temperature range. The presence of the cyclohexyl ring enhances the molecular rigidity and aspect ratio, which are prerequisites for liquid crystal behavior.

The key theoretical and structural parameters are summarized in the table below.

Property Key Findings
Most Stable Conformertrans isomer with equatorial substituents chemicalbook.com
Molecular GeometryElongated, relatively rigid core with a flexible tail
Dipole MomentExpected to be low due to the non-polar nature of the hydrocarbon structure
Liquid CrystallinityThe molecular structure is conducive to forming nematic or smectic phases

Broader Implications of this compound Research for Materials Science and Organic Chemistry

The study of this compound and its derivatives has significant implications for both materials science and organic chemistry.

Materials Science: The primary application of this class of compounds is in the formulation of liquid crystal displays (LCDs). Their favorable properties, such as low viscosity, high chemical and thermal stability, and a broad nematic range, make them valuable components in liquid crystal mixtures. By tuning the length of the alkyl chain and modifying the core structure, the optical and electrical properties of the liquid crystal can be precisely controlled to meet the demands of advanced display technologies. Furthermore, the principles learned from these molecules can be applied to the design of other advanced materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.

Organic Chemistry: From a synthetic perspective, this compound serves as an excellent model compound for studying the regioselectivity and efficiency of Friedel-Crafts alkylation reactions on disubstituted benzene rings. Research into optimizing the synthesis of such molecules contributes to the broader toolkit of synthetic organic chemists, enabling the construction of complex molecular architectures for various applications, including pharmaceuticals and agrochemicals. The structure-property relationship studies also provide valuable data for developing predictive models for the physical and chemical behavior of organic molecules.

Outlook for Future Academic Investigations and Technological Advancements

The future of research on this compound and related compounds is promising, with several avenues for further investigation and technological development.

Future Academic Investigations:

Advanced Theoretical Modeling: More sophisticated computational models could be employed to predict the phase behavior and electro-optical properties of liquid crystal mixtures containing this and similar compounds with even greater accuracy.

Novel Synthesis Methods: The development of more sustainable and efficient synthetic routes, perhaps utilizing greener catalysts or flow chemistry, remains an important goal for academic research.

Exploration of Derivatives: Synthesizing and characterizing new derivatives with different alkyl chain lengths, branching, or the introduction of heteroatoms could lead to the discovery of materials with novel properties and applications beyond liquid crystals.

Future Technological Advancements:

Next-Generation Displays: While LCD technology is mature, there is still a demand for materials with faster switching speeds, lower power consumption, and higher contrast ratios. Optimized derivatives of this compound could play a role in meeting these demands.

Smart Materials: The responsiveness of liquid crystals to external stimuli like electric fields and temperature makes them ideal candidates for use in smart windows, tunable lenses, and other advanced optical components.

Organic Electronics: The fundamental understanding of structure-property relationships gained from studying these relatively simple molecules can guide the design of more complex organic semiconductors for use in flexible and transparent electronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.